1-(6-Bromopicolinoyl)piperidin-4-one
Description
1-(6-Bromopicolinoyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a 6-bromopicolinoyl group. The picolinoyl moiety consists of a pyridine ring with a bromine atom at the 6-position, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions. Piperidin-4-one derivatives are widely studied for their conformational flexibility, pharmacological relevance, and utility in organic synthesis .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-(6-bromopyridine-2-carbonyl)piperidin-4-one |
InChI |
InChI=1S/C11H11BrN2O2/c12-10-3-1-2-9(13-10)11(16)14-6-4-8(15)5-7-14/h1-3H,4-7H2 |
InChI Key |
WOFAQOIKJBGMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(6-Bromopicolinoyl)piperidin-4-one and related analogs:
Structural and Conformational Analysis
- Ring Puckering and Conformation : The piperidin-4-one ring adopts varied conformations depending on substituents. For example, 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one exhibits a distorted boat conformation due to steric hindrance from bulky p-tolyl groups . In contrast, simpler analogs like 1-(4-bromobenzoyl)piperidin-4-one may adopt chair or twist-boat conformations, influenced by the planar benzoyl group .
- Electronic Effects: The 6-bromopicolinoyl group in the target compound introduces both steric and electronic effects. The pyridine ring’s electron-deficient nature and bromine’s electronegativity may direct reactivity toward nucleophilic aromatic substitution or metal-catalyzed coupling reactions, distinguishing it from benzoyl derivatives .
Reactivity and Stability
- Chloroacetyl derivatives (e.g., 1-(2-chloroacetyl)piperidin-4-one) are similarly stable but may hydrolyze under extreme pH .
- Reactivity: Bromine Substituents: The bromine in this compound could act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 4-bromobenzoyl analogs . Oxime Derivatives: 1-(3-Methoxybenzoyl)piperidin-4-one oxime demonstrates tautomerization and enhanced nucleophilicity, enabling applications in coordination chemistry or drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
